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Ethyl 2-(4-propylphenoxy)acetate

Cat. No.: B5528186
M. Wt: 222.28 g/mol
InChI Key: DBNPOGCMHQNKGW-UHFFFAOYSA-N
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Description

General Overview of Phenoxyacetate (B1228835) Compounds in Academic Research

Phenoxyacetate compounds are characterized by a phenoxy group linked to an acetate (B1210297) moiety. This structural motif is a cornerstone in the synthesis of a wide array of more complex molecules. In academic research, phenoxyacetic acids and their esters are recognized as crucial intermediates. jetir.org They are frequently employed in the development of pharmaceuticals, agrochemicals, and dyes. jetir.org The reactivity of the carboxylic acid or ester functional group, combined with the diverse substitution patterns possible on the phenyl ring, allows for extensive molecular modifications, making them versatile building blocks for synthetic chemists.

The scientific literature reveals that phenoxyacetate derivatives are investigated for a range of biological activities. For instance, some have been studied for their potential as antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. jetir.org This broad spectrum of potential applications underscores the importance of fundamental research into the synthesis and properties of new and existing phenoxyacetate compounds.

Significance and Scope of Research on Ethyl 2-(4-propylphenoxy)acetate and its Derivatives

This compound, a specific ester within the phenoxyacetate family, and its derivatives are of interest due to the influence of the alkyl substituent on the phenoxy ring. The propyl group at the para position can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its reactivity and biological interactions.

Research into compounds like this compound is often driven by the pursuit of new molecules with specific functionalities. For example, the synthesis of various alkylphenoxyacetate derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. By systematically altering the alkyl chain length and position, researchers can fine-tune the properties of a molecule to optimize its intended effect. While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied phenoxyacetates suggests its potential as a valuable intermediate in various synthetic pathways.

Rationale for Comprehensive Scientific Inquiry into Alkylphenoxyacetate Structures

The systematic investigation of alkylphenoxyacetate structures is founded on the principle that small changes in molecular architecture can lead to significant differences in chemical and physical properties. The length, branching, and position of the alkyl group on the phenyl ring can impact factors such as solubility, melting point, boiling point, and reactivity.

From a synthetic standpoint, understanding these structure-property relationships is crucial for designing efficient and selective chemical reactions. For instance, the steric and electronic effects of the alkyl group can influence the outcome of subsequent transformations of the phenoxyacetate core. This knowledge is essential for the rational design of new materials and biologically active compounds. A comprehensive inquiry into this class of molecules allows for the development of a predictive understanding of how molecular structure dictates function, a central goal in chemical science.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H18O3 bldpharm.combldpharm.com
Molecular Weight 222.28 g/mol bldpharm.combldpharm.com
CAS Number 832740-24-6 bldpharm.combldpharm.com
Boiling Point 304.6 ± 22.0 °C (Predicted) guidechem.com
Density 1.049 ± 0.06 g/cm³ (Predicted) guidechem.com
Appearance Not specified
Solubility Not specified

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established method known as the Williamson ether synthesis. This reaction involves the alkylation of a phenol (B47542) with a halo-ester. In this specific case, 4-propylphenol (B1200801) would be reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base.

The general reaction scheme is as follows:

Deprotonation of the Phenol: The base, typically a carbonate like potassium carbonate (K2CO3) or a hydroxide, deprotonates the hydroxyl group of 4-propylphenol to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. This results in the displacement of the halide ion and the formation of the ether linkage, yielding this compound.

This synthetic approach is a common and effective method for preparing phenoxyacetate esters and has been documented for the synthesis of analogous compounds. researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the reaction rate.

Related Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B5528186 Ethyl 2-(4-propylphenoxy)acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-propylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-5-11-6-8-12(9-7-11)16-10-13(14)15-4-2/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPOGCMHQNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Propylphenoxy Acetate

Established Synthetic Pathways for Ethyl 2-(4-propylphenoxy)acetate

The construction of this compound can be achieved through two principal synthetic strategies: the esterification of a pre-formed carboxylic acid and the alkylation of a phenol (B47542) to form the ether linkage.

Esterification Reactions for Carboxylic Acid and Alcohol Precursors

One of the most fundamental methods for preparing esters is the Fischer esterification reaction. masterorganicchemistry.com This pathway involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk For the synthesis of this compound, this translates to the reaction between 2-(4-propylphenoxy)acetic acid and ethanol (B145695).

This reaction is reversible, and to drive the chemical equilibrium toward the product side, an excess of one of the reactants, typically the less expensive ethanol, is used. masterorganicchemistry.com The removal of water as it is formed can also increase the yield of the ester. chemguide.co.uk Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. chemguide.co.ukijates.com

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants 2-(4-propylphenoxy)acetic acid, EthanolPrecursors for the target ester.
Catalyst Concentrated H₂SO₄, p-Toluenesulfonic acidTo increase the reaction rate. ijates.com
Solvent Excess EthanolServes as both reactant and solvent, shifts equilibrium. masterorganicchemistry.com
Temperature RefluxTo provide the necessary activation energy for the reaction.

Phenol Alkylation Strategies for the Ether Linkage Formation

An alternative and widely used approach for synthesizing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of a phenoxide ion (the conjugate base of a phenol) with an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com To synthesize this compound via this route, 4-propylphenol (B1200801) is the starting material.

The synthesis proceeds in two conceptual steps:

Deprotonation of Phenol: 4-propylphenol is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the more nucleophilic 4-propylphenoxide ion. youtube.commdpi.com

Nucleophilic Substitution: The resulting phenoxide then attacks an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), displacing the halide to form the ether linkage and yield the final product. mdpi.comwalisongo.ac.id

This method is highly effective because it involves the reaction of a primary alkyl halide, which is ideal for the Sₙ2 mechanism, minimizing competing elimination reactions. masterorganicchemistry.com

Catalyst Systems and Reaction Optimization in Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product in both synthetic pathways.

In the Fischer esterification , the primary catalyst is a strong acid. The efficiency of the reaction can be influenced by the molar ratio of the alcohol to the carboxylic acid. Studies on similar esterifications have shown that increasing the molar excess of ethanol can significantly improve the conversion rate. masterorganicchemistry.comijates.com

For the Williamson ether synthesis , the choice of base, solvent, and potential catalysts plays a significant role. While strong bases like sodium hydride are effective, weaker bases like potassium carbonate are often sufficient and safer for alkylating phenols. mdpi.comwalisongo.ac.id The reaction is typically carried out in polar aprotic solvents such as acetone (B3395972), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the base while not interfering with the nucleophile. mdpi.comwalisongo.ac.id

To further enhance the reaction rate, a catalytic amount of an iodide salt, such as potassium iodide (KI), can be added. mdpi.com The iodide ion can undergo a Finkelstein reaction with the ethyl chloroacetate to form the more reactive ethyl iodoacetate in situ, which is then more readily displaced by the phenoxide. Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. utahtech.edu

The effect of the solvent on the reaction yield is a key optimization parameter, as demonstrated in studies of similar alkylation reactions.

Table 2: Effect of Solvent on Yield for the Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate (a related compound) via Williamson Synthesis. walisongo.ac.id

SolventYield (%)
N,N-Dimethylformamide (DMF)91%
Dimethyl Sulfoxide (DMSO)51%
Acetonitrile (B52724) (CH₃CN)47%
Tetrahydrofuran (THF)No Reaction

This table illustrates the significant impact of solvent choice on a comparable reaction, highlighting the importance of reaction optimization.

Derivatization Strategies for this compound Analogs

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of analogs. These modifications can be broadly categorized into reactions involving the ethyl ester moiety and functionalization of the aromatic ring.

Modifications of the Ethyl Ester Moiety

The ethyl ester group is a versatile functional handle that can undergo several transformations:

Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid, 2-(4-propylphenoxy)acetic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by acidification, or under acidic conditions with aqueous acid.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged. For example, reaction with methanol (B129727) would yield Mthis compound.

Amidation: The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary/secondary amine. This reaction often requires heat or specific catalysts.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-propylphenoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 3: Summary of Derivatization Reactions of the Ethyl Ester Moiety

ReactionReagentsProduct
Hydrolysis NaOH(aq), then H₃O⁺2-(4-propylphenoxy)acetic acid
Transesterification CH₃OH, H⁺ or CH₃O⁻Mthis compound
Amidation NH₃2-(4-propylphenoxy)acetamide
Reduction 1. LiAlH₄, 2. H₂O2-(4-propylphenoxy)ethanol

Functionalization of the Phenoxy Aromatic Ring

The aromatic ring of this compound can be modified through electrophilic aromatic substitution reactions. The two existing substituents—the propyl group and the alkoxy group—are both activating and ortho-, para-directing. The steric bulk of the substituents and the relative activating strength will influence the position of the incoming electrophile. The ether linkage is generally a stronger activating group than the alkyl group. Therefore, substitution is expected to occur primarily at the positions ortho to the ether linkage (positions 2 and 6 on the phenoxy ring, though position 2 is already substituted).

Potential functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the activating nature of the ring might lead to polysubstitution.

Furthermore, functional groups introduced onto the ring can be subsequently modified. For instance, a nitro group can be reduced to an amino group (-NH₂) using reagents like iron in the presence of an acid, as demonstrated in the synthesis of related compounds. mdpi.com This two-step process of nitration followed by reduction allows for the introduction of an amine functionality onto the aromatic ring.

Alterations to the Propyl Side Chain

The propyl group attached to the phenoxy ring of this compound offers a site for various chemical modifications. These transformations can be used to introduce new functional groups, thereby altering the molecule's properties for different applications. The reactions primarily target the benzylic position (the carbon atom of the propyl group directly attached to the aromatic ring) due to its enhanced reactivity.

Key transformations include oxidation and halogenation.

Side-Chain Oxidation: The alkyl side chain of an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.orglibretexts.org For this compound, treating it with a potent oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating would cleave the propyl group, converting the benzylic carbon into a carboxylic acid. libretexts.orgstackexchange.combrainly.insarthaks.com This process transforms the para-propyl substituent into a para-carboxyl group, yielding 4-((2-ethoxy-2-oxoethoxy)carbonyl)benzoic acid. The rest of the propyl chain is typically lost as smaller fragments. It is crucial to note that the tert-butyl group is resistant to such oxidation because it lacks a benzylic hydrogen. libretexts.orgyoutube.com

Side-Chain Halogenation: The benzylic position of the propyl group is also susceptible to free-radical halogenation. orgoreview.com A highly selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide, under light. libretexts.org This reaction, known as Wohl-Ziegler bromination, would introduce a bromine atom exclusively at the benzylic position to yield Ethyl 2-(4-(1-bromopropyl)phenoxy)acetate. libretexts.orgorgoreview.com This benzylic bromide is a versatile intermediate that can subsequently participate in nucleophilic substitution or elimination reactions, allowing for the introduction of a wide array of other functional groups. orgoreview.com While chlorination with Cl₂ and heat or light is also possible, it can be less selective than bromination. datapdf.com

The following table summarizes these potential alterations:

Reaction Reagents & Conditions Product Key Findings
Benzylic Oxidation1. KMnO₄, OH⁻, Heat2. H₃O⁺4-((2-ethoxy-2-oxoethoxy)carbonyl)benzoic acidThe entire propyl side chain is cleaved and oxidized to a carboxylic acid group. libretexts.orglibretexts.org
Benzylic BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, HeatEthyl 2-(4-(1-bromopropyl)phenoxy)acetateBromination occurs selectively at the benzylic position, which is the most reactive site. libretexts.org

Exploration of Green Chemistry Principles in Synthetic Routes

The conventional synthesis of this compound typically follows the Williamson ether synthesis. This method involves the reaction of 4-propylphenol with an ethyl haloacetate (like ethyl bromoacetate or ethyl chloroacetate) in the presence of a base. While effective, this route often employs hazardous solvents and reagents. The exploration of green chemistry principles aims to develop more environmentally benign and efficient synthetic protocols.

Traditional vs. Green Synthetic Approaches

A key focus of green chemistry is the replacement of hazardous substances with safer alternatives and the optimization of reaction conditions to reduce energy consumption and waste.

Solvent Selection: Traditional Williamson ether syntheses may use polar aprotic solvents such as N,N-dimethylformamide (DMF), which are effective but pose significant health and environmental risks. A greener alternative is the use of ethyl acetate (B1210297), a solvent with a much better safety profile that has been successfully used for the synthesis of related polymers. quora.com Other greener solvent options include polyethylene (B3416737) glycol (PEG), which is recyclable and non-toxic. unigoa.ac.in

Catalysis:

Phase-Transfer Catalysis (PTC): For the synthesis of similar aromatic esters, solid-liquid solvent-free phase transfer catalysis has been shown to be a noticeable improvement over classical methods. libretexts.org This technique can enhance reaction rates and eliminate the need for harsh solvents.

Biocatalysis: Enzymes offer a highly efficient and selective alternative to chemical catalysts under mild reaction conditions. Lipases and esterases can be used for the esterification step. nih.govscielo.brnih.gov For instance, lyophilized mycelia of fungi like Aspergillus oryzae have demonstrated the ability to catalyze the synthesis of ethyl phenylacetate (B1230308) in organic solvents. scielo.br This biocatalytic approach avoids the use of strong acids or bases and often proceeds with high selectivity, reducing the formation of byproducts. researchgate.netjetir.org

Reaction Conditions: Green methods often focus on reducing energy consumption by performing reactions at lower temperatures or using alternative energy sources like microwaves, which can significantly shorten reaction times. unigoa.ac.in Catalyst-free methods, where esterification is achieved by optimizing temperature under solvent-free conditions, also represent a green approach. jetir.org

The table below contrasts a traditional synthetic route with potential green alternatives for producing this compound.

Parameter Traditional Method (Williamson Ether Synthesis) Green Chemistry Approach
Solvent N,N-Dimethylformamide (DMF), AcetonitrileEthyl Acetate quora.com, Polyethylene Glycol (PEG) unigoa.ac.in, or Solvent-free libretexts.orgjetir.org
Catalyst/Base Strong bases (e.g., NaH), Lewis AcidsMilder bases (e.g., K₂CO₃), Phase-Transfer Catalysts unigoa.ac.in, Biocatalysts (e.g., Lipases) scielo.brnih.gov
Energy Conventional heating, often for extended periodsMicrowave irradiation unigoa.ac.in, Lower reaction temperatures (with biocatalysts)
Waste Use of hazardous solvents leads to toxic waste streamsRecyclable solvents, biodegradable catalysts, reduced byproducts

Advanced Spectroscopic and Structural Characterization of Ethyl 2 4 Propylphenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For Ethyl 2-(4-propylphenoxy)acetate, a combination of one-dimensional and two-dimensional NMR techniques has been employed to map its intricate proton and carbon framework.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a wealth of information about the electronic environment and connectivity of the protons.

Based on predictive models, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton groups. The aromatic protons on the phenoxy ring typically appear in the downfield region, influenced by the deshielding effect of the aromatic ring current. The protons of the ethyl group and the propyl substituent on the benzene (B151609) ring will have characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H6.8 - 7.2Multiplet-
-OCH₂- (ester)4.6Singlet-
-CH₂- (ethyl ester)4.2Quartet7.1
-CH₂- (propyl)2.5Triplet7.5
-CH₂- (propyl)1.6Sextet7.4
-CH₃ (ethyl ester)1.2Triplet7.1
-CH₃ (propyl)0.9Triplet7.3

Note: The data presented in this table is based on computational predictions and may vary from experimentally determined values.

Carbon (¹³C) NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its bonding environment.

The predicted ¹³C NMR spectrum reveals the presence of all carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found in the most downfield region. The aromatic carbons show signals in the intermediate region, while the aliphatic carbons of the ethyl and propyl groups appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)168.9
C-O (aromatic)156.2
C-propyl (aromatic)136.5
CH (aromatic)129.8
CH (aromatic)114.5
-OCH₂- (ester)65.4
-OCH₂- (ethyl ester)61.3
-CH₂- (propyl)37.2
-CH₂- (propyl)24.8
-CH₃ (ethyl ester)14.2
-CH₃ (propyl)13.9

Note: The data presented in this table is based on computational predictions and may vary from experimentally determined values.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments and elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra would establish the correlations between adjacent protons, for instance, confirming the coupling between the methylene (B1212753) and methyl protons of the ethyl group and within the propyl chain.

HSQC spectra would directly link each proton to its attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC spectra would reveal long-range correlations between protons and carbons (typically over two to three bonds), providing critical information for piecing together the entire molecular structure. For example, an HMBC correlation would be expected between the protons of the -OCH₂- group and the carbonyl carbon, as well as the aromatic carbon attached to the ether oxygen.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is predicted to show several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ether and ester linkages will also produce distinct signals. Additionally, the aromatic C-H and aliphatic C-H stretching vibrations will be observable.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium-Strong
C=O stretch (ester)~1750Strong
C=C stretch (aromatic)1600 - 1450Medium
C-O stretch (ether)~1240Strong
C-O stretch (ester)~1100Strong

Note: The data presented in this table is based on computational predictions and may vary from experimentally determined values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. The phenoxy group, with its lone pair of electrons on the oxygen atom in conjugation with the aromatic pi-system, will influence the position and intensity of these absorption bands. The primary absorption is anticipated to be due to π → π* transitions within the benzene ring.

Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm)
π → π*~275

Note: The data presented in this table is based on computational predictions and may vary from experimentally determined values. The solvent used can also influence the λmax.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule fragments in a predictable manner, and the masses of the resulting ions are detected.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion
222[M]⁺ (Molecular Ion)
177[M - OCH₂CH₃]⁺
149[M - COOCH₂CH₃]⁺
135[C₉H₁₁O]⁺
107[C₇H₇O]⁺

Note: The data presented in this table is based on computational predictions and may vary from experimentally determined values.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A detailed analysis of intermolecular interactions for this compound through methods like Hirshfeld surface analysis is not available in the current body of scientific literature. Such an analysis would quantify the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing and influence the physical properties of the compound.

Computational and Theoretical Studies of Ethyl 2 4 Propylphenoxy Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular characteristics for compounds like Ethyl 2-(4-propylphenoxy)acetate.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. schrodinger.com A smaller gap suggests higher reactivity.

For phenoxyacetate (B1228835) derivatives, the HOMO and LUMO are typically distributed over the aryl group's aromatic π-system. mdpi.com DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict the energies of these frontier orbitals. nih.gov In a study on the related compound ethyl-2-(4-aminophenoxy)acetate, the HOMO and LUMO energies were calculated to be -5.2648 eV and -0.2876 eV, respectively, resulting in an energy gap of 4.9808 eV. mdpi.com It is expected that this compound would exhibit a similar distribution of its frontier orbitals, with the HOMO-LUMO energy gap influencing its stability and reactivity. lew.roresearchgate.net

Table 1: Predicted Frontier Orbital Energies for this compound (Hypothetical Data Based on Analogs)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.45
HOMO-LUMO Gap (ΔE)5.40

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com For a related phenoxyacetate compound, TD-DFT calculations revealed two significant absorption bands, which were attributed to π-π* transitions, specifically HOMO→LUMO and HOMO→LUMO+2 excitations. mdpi.comresearchgate.net The calculated absorption maxima were found to be in good agreement with experimental data. mdpi.com

Theoretical vibrational spectra (FT-IR and Raman) can also be computed. These calculations help in assigning the vibrational modes of the molecule to specific functional groups. For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the ester, the C-O-C ether linkages, the aromatic C=C bonds, and the aliphatic C-H bonds of the propyl and ethyl groups. researchgate.netepstem.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1750
C-O (Ester)Stretching~1240
C-O-C (Ether)Asymmetric Stretching~1250
Aromatic C=CStretching~1600, ~1500
Aliphatic C-HStretching~2960

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds. Conformational analysis involves mapping the potential energy surface by systematically rotating key dihedral angles. scirp.org For this molecule, important rotations include the C-O bond connecting the phenoxy group to the acetate (B1210297) moiety and the C-C bonds within the propyl and ethyl chains. By performing these scans, the most stable, low-energy conformations (global and local minima) can be identified, providing insight into the molecule's preferred shape in different environments. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom to model its movement.

These simulations are invaluable for understanding the conformational flexibility of the molecule in a solution, showing how it transitions between different shapes. Furthermore, MD can elucidate the specific interactions between the solute and solvent molecules, revealing details about the solvation shell and the energetic effects of solvation. The analysis of the simulation trajectory can provide information on parameters like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solute-solvent interactions. researchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a large biological molecule like a protein (receptor). nih.gov This method is crucial in drug discovery and for understanding potential biological activities.

Docking algorithms explore numerous possible orientations and conformations of the ligand within the receptor's binding pocket and estimate the binding affinity, typically as a score in kcal/mol. nih.govnih.gov A more negative score generally indicates a more favorable binding interaction.

While specific docking studies for this compound are not widely reported, its structural similarity to compounds known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) makes this a plausible target. mdpi.comresearchgate.net A hypothetical docking study into the PPARγ ligand-binding domain would predict the binding mode and affinity. The results would likely show the propylphenoxy group occupying a hydrophobic pocket, with the ester group potentially forming hydrogen bonds with polar residues in the active site.

Table 3: Hypothetical Molecular Docking Results for this compound with PPARγ

ParameterValue
Binding Affinity (kcal/mol)-8.5
Predicted Interacting ResiduesHis323, Tyr473, Ser289
Types of InteractionsHydrophobic, Hydrogen Bonding

Despite a comprehensive search for computational and theoretical studies, no specific research detailing the key binding site interactions of the chemical compound This compound has been identified in the public domain.

Searches for molecular docking, in silico studies, and protein binding interactions for this specific molecule did not yield any relevant scholarly articles or database entries. Efforts to broaden the search to include potential protein targets such as peroxisome proliferator-activated receptors (PPARs) and acetyl-CoA carboxylase, based on the activity of structurally similar phenoxyacetate derivatives, also failed to uncover any studies that have investigated this compound.

Consequently, the data required to detail the identification of key binding site interactions, including specific amino acid residues, types of interactions, and binding energies, is not available.

Investigation of Biological Activities and Mechanistic Insights in Vitro and in Silico

Exploration of Receptor and Enzyme Modulation

Research into Ethyl 2-(4-propylphenoxy)acetate has focused on its ability to modulate the activity of specific receptors and enzymes that play crucial roles in metabolic processes.

Studies on Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Synthetic ligands are capable of activating PPARs, which has therapeutic implications for metabolic disorders. The activation of PPARs, as ligand-dependent transcription factors, leads to the regulation of target genes associated with lipid metabolism and energy balance.

Some research has explored the potential for dual activation of both Glucokinase (GK) and PPARγ. For instance, certain compounds have demonstrated the capacity to concurrently activate both GK and PPARγ.

Glucokinase (GK) Activation Mechanisms

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis by catalyzing the phosphorylation of glucose. Its activity is crucial for glucose-stimulated insulin (B600854) secretion in pancreatic β-cells and for glucose uptake and glycogen (B147801) synthesis in the liver. Allosteric activators of GK can enhance its catalytic activity, representing a therapeutic strategy for managing type 2 diabetes. The binding of these activators to a site distinct from the glucose-binding site induces a conformational change in the enzyme, leading to increased activity.

Antimicrobial Activity Studies

Investigations have been conducted to determine the efficacy of phenoxyacetate (B1228835) derivatives and related compounds against various microbial pathogens.

Antibacterial Efficacy and Mechanistic Pathways

Studies on various ethyl acetate (B1210297) extracts have demonstrated antibacterial properties against a range of bacteria. For instance, ethyl acetate extracts from different plant sources have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The mechanism of action for some of these extracts involves the impairment of the bacterial cell membrane, leading to the leakage of essential intracellular components like proteins and nucleic acids.

Antifungal Efficacy and Cellular Targets

The antifungal potential of related compounds has also been an area of interest. The fungal cell wall, primarily composed of chitin (B13524) and β-glucans, and the cell membrane, where ergosterol (B1671047) is a key component, are major targets for antifungal agents. Some antifungal compounds work by inhibiting the synthesis of these essential structural components, leading to cell lysis and death. For example, echinocandins target

Antitumor Activity Research and Potential Molecular Targets

While direct experimental studies on the antitumor activity of this compound are not extensively documented in publicly available literature, research on analogous phenoxyacetic acid and phenoxyacetamide derivatives suggests potential avenues for its anticancer effects. The core structure, a phenoxyacetic acid moiety, is a key feature in various compounds exhibiting a range of pharmacological activities, including anticancer properties. jetir.orgnih.gov

Studies on various phenoxyacetamide derivatives have demonstrated cytotoxic activity against several human cancer cell lines, including breast cancer (MCF-7), neuroblastoma (SK-N-SH), liver cancer (HepG2), and lung cancer (A549). mdpi.comresearchgate.netnih.gov For instance, certain novel phenoxyacetamide compounds have been shown to induce apoptosis in HepG2 cells and exhibit potent cytotoxic effects. mdpi.com The anticancer mechanism of some of these derivatives is thought to involve the inhibition of key cellular pathways. For example, some analogues have been investigated for their potential to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair and a validated target in cancer therapy. mdpi.comstmjournals.in

Furthermore, molecular docking studies, a computational method to predict the binding affinity of a molecule to a target protein, have been employed to identify potential molecular targets for compounds with similar structures. stmjournals.innih.govmdpi.com Targets in cancer-related pathways, such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, have been explored for related molecules. researchgate.netnih.gov The terminal phenoxy group in such derivatives is considered a significant structural element that can interact with hydrophobic pockets of target proteins, potentially enhancing selectivity and binding affinity. mdpi.com Given these precedents, it is plausible that this compound could exhibit antitumor activity by interacting with similar molecular targets. However, without direct experimental evidence, this remains speculative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the characteristics of the ester or amide group. uc.ptnih.govnih.gov

The length and branching of the alkyl chain attached to the phenoxy ring or in the ester moiety can have a profound impact on the biological activity of this class of compounds. This is often attributed to changes in lipophilicity, which affects cell membrane permeability and interaction with molecular targets. uc.pt

Research on other phenolic acid esters has demonstrated a clear relationship between the alkyl chain length and cytotoxic activity. For some series of compounds, a parabolic relationship is observed, where activity increases with chain length up to an optimal point, after which it decreases. For example, in a study of caffeic and gallic acid esters, the propyl esters displayed significantly higher cytotoxic activity against HeLa cancer cells compared to the corresponding methyl (shorter chain) and octyl (longer chain) esters. uc.pt This suggests that an intermediate alkyl chain length, such as a propyl group, may provide an optimal balance of properties for anticancer effects.

Table 1: Influence of Alkyl Chain Length on the Cytotoxicity of Phenolic Acid Esters against HeLa Cells

CompoundAlkyl Chain LengthIC50 (µM)
Methyl CaffeateC1> 100
Propyl Caffeate C3 12.0
Octyl CaffeateC8> 100
Methyl GallateC1> 100
Propyl Gallate C3 8.0
Octyl GallateC8> 100
Data adapted from a study on phenolic acid derivatives, demonstrating the enhanced activity of propyl esters. uc.pt

The substitution pattern on the aromatic ring is another crucial factor governing the biological efficacy of phenoxyacetic acid derivatives. The position and electronic nature of the substituents can influence the molecule's interaction with target enzymes and receptors. nih.govnih.gov

In various studies of substituted phenoxy derivatives, the introduction of specific groups at particular positions on the phenyl ring has been shown to modulate anticancer activity. For instance, in a series of 2-(substituted phenoxy) acetamide (B32628) derivatives, compounds with halogen substituents on the aromatic ring showed favorable anticancer and anti-inflammatory activities. researchgate.net Another study on suberoylanilide hydroxamic acid (SAHA)-based inhibitors highlighted that the nature and position of substituents on the phenyl ring have a vital impact on the potency of anti-proliferative activity against cancer cells. nih.gov

For this compound, the propyl group is located at the para-position (position 4) of the phenoxy ring. This specific substitution pattern will dictate the molecule's shape, and electronic distribution, which in turn affects its ability to bind to biological targets. The para-position is often a key interaction point in drug-receptor binding. Studies on other classes of anticancer agents have shown that substitution at this position can significantly influence activity. nih.gov

Table 2: Effect of Phenyl Ring Substitution on the Antiproliferative Activity of Selected Phenoxy Derivatives

Compound ClassSubstitution PatternObserved Effect on Anticancer ActivityReference
Phenoxyacetamide DerivativesHalogen substitutionFavorable anticancer activity researchgate.net
SAHA-based InhibitorsVaried (activating/deactivating groups)Vital impact on antiproliferative potency nih.gov
(Benzoylaminophenoxy)phenol DerivativesSmall substituent at position 2Increased activity nih.gov
This table provides a general overview based on studies of different phenoxy derivatives.

The collective evidence from SAR studies on related compounds suggests that the specific combination of an ethyl acetate group and a 4-propyl substituent on the phenoxy ring in this compound would result in a unique biological activity profile. However, dedicated experimental studies are required to fully elucidate its specific antitumor effects and molecular mechanisms.

Analytical Methodologies for Research Applications Involving Ethyl 2 4 Propylphenoxy Acetate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "Ethyl 2-(4-propylphenoxy)acetate," enabling its separation from starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of "this compound" and for its quantification. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically the method of choice.

A common HPLC setup for analyzing compounds structurally similar to "this compound" involves a C18 column. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, which can be adjusted to a specific pH to ensure optimal separation. nih.gov For instance, a mobile phase composed of acetonitrile and water, potentially with the addition of formic acid to control pH, can be effective. epa.gov Detection is commonly achieved using a UV detector, as the aromatic ring in "this compound" absorbs UV light, typically in the range of 254-280 nm. nih.govresearchgate.net

The purity of a sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 258 nm nih.gov
Column Temperature 30 °C pensoft.net
Expected Retention Time ~5-7 minutes

This table presents a hypothetical but typical set of HPLC conditions. Actual parameters would require method development and validation.

Gas Chromatography (GC) is particularly useful for the analysis of volatile and semi-volatile compounds. "this compound", being an ester, possesses sufficient volatility to be amenable to GC analysis. This technique is well-suited for identifying and quantifying volatile impurities or residual starting materials in a sample.

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. wpmucdn.com The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds like "this compound".

Table 2: Representative GC Conditions for Volatile Analysis of this compound

ParameterValue
Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

This table provides an example of GC conditions that would likely be suitable for the analysis of "this compound".

When a high-purity sample of "this compound" is required for research or as a reference standard, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound.

Both preparative HPLC and preparative column chromatography using silica (B1680970) gel are common methods. In preparative HPLC, a larger column with a higher loading capacity is used. nih.gov For traditional column chromatography, a glass column is packed with a stationary phase like silica gel, and the crude product is loaded at the top. A solvent system (eluent) is then passed through the column, and fractions are collected as they elute. walisongo.ac.id The choice of eluent is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). impactfactor.org A common eluent system for esters of moderate polarity is a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). walisongo.ac.id

Advanced Hyphenated Analytical Systems (e.g., GC-MS, LC-MS/MS)

For unambiguous identification and sensitive quantification, especially in complex matrices, hyphenated analytical systems are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of "this compound" by comparing it to a spectral library or a known standard. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. nih.gov In this technique, the eluent from the HPLC is directed into a mass spectrometer. The parent ion corresponding to "this compound" is selected and then fragmented to produce daughter ions. By monitoring specific parent-to-daughter ion transitions, a highly selective and quantitative analysis can be performed, which is particularly useful for trace-level detection in complex samples. lcms.cz

Development of Quantitative Assays for Reaction Progress Monitoring

The synthesis of "this compound" typically involves the reaction of 4-propylphenol (B1200801) with an ethyl haloacetate. To optimize reaction conditions and maximize yield, it is essential to monitor the progress of the reaction over time. This is achieved by developing quantitative assays that can measure the concentration of reactants and products in the reaction mixture.

Both HPLC and GC are well-suited for this purpose. wpmucdn.com Small aliquots of the reaction mixture can be withdrawn at different time points, quenched to stop the reaction, and then analyzed. By plotting the concentration of the product, "this compound", or the disappearance of a starting material as a function of time, a reaction profile can be generated. This information is invaluable for studying reaction kinetics and determining the optimal reaction time. walisongo.ac.id Thin-layer chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress. walisongo.ac.id

High-Throughput Analytical Methodologies for Screening and Optimization

In modern drug discovery and process development, high-throughput screening (HTS) methodologies are employed to rapidly evaluate a large number of reaction conditions or potential catalyst systems. nih.gov These approaches rely on automated and miniaturized analytical techniques to handle a high volume of samples efficiently.

For the synthesis of "this compound", an HTS workflow could involve setting up an array of small-scale reactions in a microplate format, each with different catalysts, solvents, or temperature conditions. After a set reaction time, the samples can be automatically processed and analyzed using rapid analytical techniques such as fast LC-MS or flow-injection analysis coupled with mass spectrometry. These methods provide quick and reliable data on the yield and purity of the desired product in each reaction well, allowing for the rapid identification of optimal synthesis conditions.

Environmental Fate and Degradation Pathways of Phenoxyacetate Esters

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the breakdown of organic compounds like phenoxyacetate (B1228835) esters in the environment. This process is mediated by microorganisms that utilize the chemical as a source of carbon and energy. The rate and extent of biodegradation are influenced by various environmental factors, including the microbial population present, temperature, pH, and the availability of nutrients.

In general, phenoxyacetic acid herbicides, the parent compounds of esters like Ethyl 2-(4-propylphenoxy)acetate, are susceptible to microbial degradation in soil and water. The ester linkage in these molecules is often the initial point of enzymatic attack, leading to the formation of the corresponding phenoxyacetic acid and alcohol. Studies on related ester-based compounds, such as phthalate (B1215562) esters, have shown that biodegradation can be a significant removal pathway in both river water and activated sludge. nih.gov The rate of this breakdown can be influenced by the structure of the ester and the specific microbial communities present in the environment. nih.govnih.gov For instance, in agricultural soils, the biodegradation of esters can be influenced by the soil's organic matter content, which can affect both the bioavailability of the compound and the activity of the microbial population.

Table 1: Factors Influencing Biodegradation of Esters in the Environment

FactorInfluence on BiodegradationReferences
Microbial Population The presence of specific microbial species with the necessary enzymes is crucial for degradation to occur. nih.govnih.gov
Soil Organic Matter Can either enhance or inhibit degradation by affecting bioavailability and providing nutrients.
Temperature Affects the rate of microbial metabolism and enzymatic activity.
pH Influences the activity of microbial enzymes and the chemical state of the compound.
Nutrient Availability Essential for supporting the growth and activity of biodegrading microorganisms.

The microbial degradation of this compound is expected to initiate with the hydrolysis of the ester bond. This initial step is a common pathway for the breakdown of ester-containing compounds in the environment. The hydrolysis would yield 4-propylphenoxyacetic acid and ethanol (B145695).

Following this initial hydrolysis, the resulting 4-propylphenoxyacetic acid would likely undergo further degradation. A key mechanism in the breakdown of phenoxyacetic acids is the cleavage of the ether bond. This is often accomplished by dioxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to its opening and subsequent metabolism. nih.gov The degradation pathway of the structurally similar 2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively studied and involves the action of a 2,4-D/2-oxoglutarate dioxygenase. nih.gov

The ultimate metabolites of this process are expected to be simple organic molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, eventually leading to the formation of carbon dioxide and water. nih.gov

Likely Primary Metabolites of this compound:

4-propylphenoxyacetic acid: Formed from the initial hydrolysis of the ester bond.

Ethanol: Also a product of the initial ester hydrolysis.

4-propylphenol (B1200801): A potential intermediate following the cleavage of the ether linkage in 4-propylphenoxyacetic acid.

The enzymatic processes that drive the biodegradation of phenoxyacetate esters are of significant interest for potential bioremediation applications. Esterases, a broad class of enzymes, are responsible for the initial hydrolytic cleavage of the ester bond. mdpi.com The activity of these enzymes can vary widely among different microorganisms.

Beyond natural degradation, there is growing interest in harnessing microbial enzymes for biocatalysis and biotransformation. Whole-cell biocatalysts, for example, have been utilized for the synthesis of various phenolic esters, demonstrating the potential of microbial systems to both create and degrade these compounds. mdpi.com The use of specific enzymes, such as hydrolases, can be a targeted approach for the detoxification of phenoxyacetate herbicides. acs.org Furthermore, the immobilization of enzymes can enhance their stability and reusability, making them more suitable for industrial or environmental applications.

The principles of biocatalysis are also being applied to the synthesis of esters in a more environmentally friendly manner. For instance, lipase-catalyzed synthesis represents a green chemistry approach to producing these compounds. mdpi.com

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: This is a chemical process where water reacts with the ester, breaking the ester bond to form the corresponding carboxylic acid and alcohol. The rate of hydrolysis is highly dependent on pH and temperature. While it can occur abiotically, it is often much slower than enzyme-catalyzed hydrolysis. For some esters, abiotic hydrolysis can be a significant degradation pathway, particularly under acidic or alkaline conditions. nih.gov

Photolysis: This process involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. nih.gov The structure of a molecule determines its ability to absorb light and undergo photolytic degradation. For many organic compounds, indirect photolysis, where other substances in the water (like humic acids) absorb light and produce reactive species that then degrade the target compound, can be a significant pathway. nih.gov Studies on phthalate esters have shown that photolysis can be a major contributor to their abiotic degradation in aqueous environments. nih.gov

Table 2: Comparison of Abiotic Degradation Processes

ProcessDescriptionKey Influencing FactorsReferences
Hydrolysis Cleavage of the ester bond by reaction with water.pH, Temperature nih.gov
Photolysis Degradation by light energy.Light intensity and wavelength, presence of photosensitizers. nih.govnih.gov

Environmental Persistence and Mobility Assessment

The persistence of a chemical in the environment refers to the length of time it remains in its original form before being degraded. The mobility of a chemical describes its potential to move within and between environmental compartments, such as soil, water, and air.

The persistence of phenoxyacetate herbicides in soil can vary. For example, studies on 2,4,5-T have shown that it can persist for several months. cambridge.org The mobility of these compounds in soil is largely influenced by their adsorption to soil particles. Compounds that are more strongly adsorbed are less mobile and less likely to leach into groundwater. The mobility of phenoxy herbicides like 2,4-D has been found to be similar to that of other related herbicides. cambridge.org The chemical properties of this compound, such as its water solubility and octanol-water partition coefficient, would be key determinants of its mobility.

Sustainable Synthesis and Environmental Impact Minimization Considerations

In recent years, there has been a significant push towards developing more sustainable methods for chemical synthesis to minimize environmental impact. For phenoxyacetate esters, this includes exploring greener reaction conditions and alternative catalytic systems.

One approach is the use of greener solvents in the synthesis process. For example, replacing hazardous solvents with more environmentally benign alternatives like acetonitrile (B52724) in esterification reactions. jove.com Another key area is the development of biocatalytic synthesis routes. The use of enzymes or whole-cell biocatalysts can lead to higher selectivity, milder reaction conditions, and reduced waste generation compared to traditional chemical synthesis. mdpi.comnih.gov For instance, the Steglich esterification, a common method for synthesizing esters, has been modified to be more environmentally friendly. jove.com The synthesis of phenoxyacetic acid derivatives has also been achieved through various chemical methods, with ongoing research into more efficient and sustainable protocols. nih.gov

Future Research Directions and Broader Implications

Integration of In Silico, In Vitro, and Advanced Analytical Platforms for Comprehensive Studies

The comprehensive characterization of Ethyl 2-(4-propylphenoxy)acetate necessitates a multi-pronged approach, integrating computational, laboratory-based, and advanced analytical techniques. Currently, detailed in silico and in vitro studies specifically on this compound are not widely available in published literature. However, the groundwork for such studies has been laid by research on analogous compounds.

In silico studies, such as those performed on other phenoxyacetate (B1228835) derivatives, could predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties. prepchem.commdpi.com Molecular docking simulations, which have been used to investigate the interaction of similar compounds with various enzymes, could provide insights into potential biological targets. nih.govnih.gov For instance, Density Functional Theory (DFT) calculations, which have been applied to other acetate (B1210297) derivatives, could elucidate the molecule's electronic structure and reactivity. nih.gov

Future in vitro studies would be essential to validate these computational predictions. Standard assays could determine the compound's effects on various cell lines, and enzymatic assays could identify specific molecular interactions. Advanced analytical platforms, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, would be crucial for the structural confirmation and purity assessment of synthesized this compound. nih.govmdpi.comwalisongo.ac.id Detailed structural analysis, including single-crystal X-ray diffraction, as has been performed on related phenoxyacetates, would provide definitive information about its three-dimensional structure. mdpi.com

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of this compound can be approached through established methods for preparing phenoxyacetates, though specific optimization for this compound is a key area for future research. A common synthetic route involves the Williamson ether synthesis, where 4-propylphenol (B1200801) is reacted with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base. mdpi.comwalisongo.ac.id

The exploration of novel catalytic systems could significantly enhance the efficiency and environmental friendliness of this synthesis. Phase-transfer catalysts, for example, could facilitate the reaction between the aqueous and organic phases, potentially increasing yields and reducing reaction times. The use of different bases, such as potassium carbonate or sodium hydride, and various solvents can also be optimized to improve the reaction's efficiency. walisongo.ac.idorgsyn.org Studies on related syntheses have shown that the choice of solvent can significantly impact the yield. walisongo.ac.id Furthermore, investigating greener synthesis methods, such as microwave-assisted synthesis, could offer a more sustainable approach. ugm.ac.id

Elucidation of Detailed Molecular Mechanisms for Biological Activities

A significant gap in the current knowledge is the detailed molecular mechanism of this compound's biological activities. While research on the broader class of phenoxyacetates suggests potential herbicidal or other biological effects, the specific pathways affected by the 4-propyl substitution are unknown. drugbank.comresearchgate.net

Future research should focus on identifying the specific cellular and molecular targets of this compound. This could involve transcriptomic and proteomic studies to observe changes in gene and protein expression in response to the compound. Techniques such as affinity chromatography could be employed to isolate and identify binding partners. Understanding the molecular mechanism is fundamental for any potential application and for designing more potent and selective analogs.

Development of Structure-Based Design Principles for Targeted Analogs

Once the lead biological activities and molecular targets of this compound are identified, the development of structure-based design principles for targeted analogs becomes a promising avenue. By systematically modifying the structure of the parent compound, it may be possible to enhance its activity, selectivity, and other desirable properties.

Structure-activity relationship (SAR) studies would be central to this effort. ugm.ac.idnih.govmdpi.com These studies would involve synthesizing a library of analogs with variations in the propyl group, the phenoxy ring, and the ethyl acetate moiety. For example, altering the length and branching of the alkyl chain at the para-position could influence lipophilicity and, consequently, biological activity. The introduction of different substituents on the aromatic ring could also modulate the electronic properties and binding interactions of the molecule. mdpi.com The insights gained from these SAR studies would guide the rational design of new compounds with optimized properties.

Potential Applications in Agrochemical or Material Science Fields (excluding human/animal therapeutic uses)

While therapeutic applications are outside the scope of this article, the structural features of this compound suggest potential applications in the agrochemical and material science sectors.

In the agrochemical field, many commercial herbicides are based on the phenoxyacetic acid scaffold. drugbank.comresearchgate.net Therefore, it is plausible that this compound or its derivatives could exhibit herbicidal activity. Future research should involve screening the compound for its effects on various plant species to determine its potential as a selective herbicide. epa.gov

In material science, the aromatic and ester functionalities of this compound suggest its potential use as a building block for polymers or as a plasticizer. Ethylene/vinyl acetate copolymers, for instance, have been used in various applications, including in the formulation of pesticides. google.com The incorporation of this compound into polymer matrices could modify their physical properties, such as flexibility and thermal stability. Further investigation into the polymerization of this compound or its integration into existing polymer systems could uncover novel material applications. mdpi.com

Q & A

Q. How is Ethyl 2-(4-propylphenoxy)acetate synthesized, and what analytical methods confirm its purity and structure?

The synthesis typically involves nucleophilic substitution between 4-propylphenol and ethyl chloroacetate under alkaline conditions. A reflux setup with anhydrous potassium carbonate in dry acetone is commonly employed to drive the reaction to completion . Reaction progress is monitored via TLC using a hexane:ethyl acetate (3:1) solvent system. Post-reaction, the product is isolated through solvent extraction (e.g., ether) and purified via recrystallization. Analytical confirmation includes:

  • Elemental analysis (≤0.5% deviation from theoretical values) .
  • 1H NMR to verify ester and aromatic proton signals (e.g., ethyl group triplet at ~1.2 ppm, acetate methylene at ~4.2 ppm) .
  • GC-MS for molecular ion peak identification and purity assessment .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features should researchers expect?

  • FTIR : Strong carbonyl stretch (C=O) at ~1740 cm⁻¹ for the ester group, and C-O-C asymmetric stretching near 1240 cm⁻¹ .
  • 1H/13C NMR : Ethyl group protons (δ 1.2–4.2 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbonyl carbon (δ ~170 ppm) .
  • GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., calculated for C₁₃H₁₈O₃: 222.3 g/mol) and fragmentation patterns reflecting the phenoxyacetate backbone .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, considering solvent and catalyst choices?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents like acetone enhance nucleophilicity of the phenoxide ion .
  • Catalyst : Anhydrous K₂CO₃ improves reaction efficiency by deprotonating the phenol while minimizing hydrolysis .
  • Reflux duration : Extended reflux (8–12 hours) ensures complete conversion, monitored via TLC .
  • Inert atmosphere : Use of nitrogen prevents oxidation of sensitive intermediates .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs address these?

Challenges include low crystal quality, twinning, and weak diffraction. SHELX suite tools offer solutions:

  • SHELXT : Automates space group determination and initial structure solution from single-crystal data .
  • SHELXL : Refines structures against high-resolution data, handling anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP-3 : Visualizes thermal ellipsoids to validate molecular geometry .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

Contradictions may arise from:

  • Purity variability : Validate compound purity via GC-MS or HPLC before bioassays .
  • Assay conditions : Standardize solvent (e.g., DMSO concentration) and cell lines to minimize variability.
  • Metabolic interference : Use isotopic labeling (e.g., ¹⁴C) to track metabolite interference in activity studies .

Q. What computational methods predict the reactivity of this compound in different chemical environments?

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., ester carbonyl for hydrolysis) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using PubChem 3D conformers .
  • Thermodynamic data : Leverage NIST data on ethyl acetate analogs to estimate reaction enthalpies (e.g., proton affinity: ~835 kJ/mol) .

Q. How can hyphenated techniques analyze reaction by-products or degradation products of this compound?

  • LC-MS/MS : Identifies polar degradation products (e.g., hydrolyzed acetic acid derivatives) .
  • GC×GC-TOF MS : Resolves complex mixtures of non-polar by-products (e.g., alkylated phenols) .
  • Tandem MS/MS : Confirms structural assignments through collision-induced dissociation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.